2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate
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Overview
Description
2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate is a compound that features an indole moiety linked to a phenylprop-2-enoate group. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities . This compound is of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate can be achieved through several methods. One common approach involves the reaction between tryptamine and cinnamic acid derivatives using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the ester bond . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The phenylprop-2-enoate group can be reduced to form the corresponding phenylpropanoate.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include indole-3-carboxylic acid derivatives, phenylpropanoate derivatives, and various substituted indole compounds .
Scientific Research Applications
2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The phenylprop-2-enoate group can also interact with cellular components, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound features a similar indole moiety but is linked to a different aromatic group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Another similar compound with an indole moiety linked to a different aromatic group.
Uniqueness
2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate is unique due to its specific combination of the indole and phenylprop-2-enoate groups.
Properties
Molecular Formula |
C19H17NO2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)ethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H17NO2/c21-19(11-10-15-6-2-1-3-7-15)22-13-12-16-14-20-18-9-5-4-8-17(16)18/h1-11,14,20H,12-13H2/b11-10+ |
InChI Key |
UKBRRPUKMUGTQR-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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